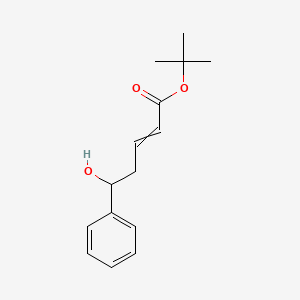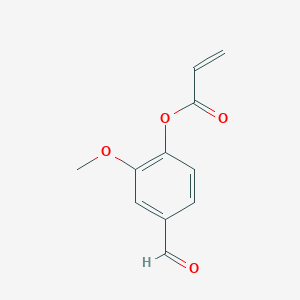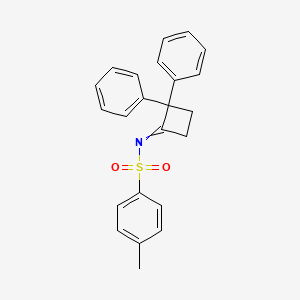![molecular formula C19H14O3 B12613121 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one CAS No. 876895-73-7](/img/structure/B12613121.png)
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is a complex organic compound that belongs to the class of naphthodioxin derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a dioxin ring and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one typically involves multi-step organic reactions. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile . This reaction proceeds through a series of steps, including cyclization and amidation, to yield the desired naphthodioxin derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized naphthodioxin derivatives .
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials with unique photophysical properties, such as luminescent materials for optoelectronic applications
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, the compound may interact with cellular receptors and enzymes, modulating various signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Benzo[d][1,3]dioxin-4-one: A structurally similar compound with a benzodioxin core.
Thieno[3,2-d]pyrimidine derivatives: Compounds with a similar fused ring structure but containing sulfur and nitrogen atoms.
Pyrazoline derivatives: Compounds with a nitrogen-based heterocyclic ring structure
Uniqueness
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is unique due to its specific combination of a naphthalene ring fused with a dioxin ring and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
876895-73-7 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)benzo[h][1,3]benzodioxin-4-one |
InChI |
InChI=1S/C19H14O3/c1-12-6-8-14(9-7-12)19-21-17-15-5-3-2-4-13(15)10-11-16(17)18(20)22-19/h2-11,19H,1H3 |
Clé InChI |
AVEODBBKEZTOCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2OC3=C(C=CC4=CC=CC=C43)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
methanone](/img/structure/B12613042.png)



![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)

![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)
![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
